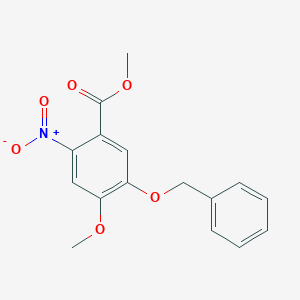

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-methoxy-2-nitro-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-14-9-13(17(19)20)12(16(18)22-2)8-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQBNKDRVJNGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627446 | |

| Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164161-49-3 | |

| Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate from Isovanillic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical research and organic synthesis. The synthesis commences from the readily available starting material, isovanillic acid (4-hydroxy-3-methoxybenzoic acid), and proceeds through a sequence of esterification, benzylation, and nitration reactions. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from isovanillic acid is a three-step process. The first step involves the protection of the carboxylic acid functionality of isovanillic acid as a methyl ester. This is followed by the protection of the phenolic hydroxyl group as a benzyl ether. The final step is the regioselective nitration of the aromatic ring to introduce a nitro group at the 2-position, yielding the target compound.

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and yields.

| Step | Reaction | Reagents & Conditions | Reaction Time | Temperature | Yield |

| 1 | Esterification | Isovanillic acid, Methanol, conc. H₂SO₄ | 8-12 hours | Reflux (65-70°C) | 85-90%[1] |

| 2 | Benzylation | Methyl 4-hydroxy-3-methoxybenzoate, Benzyl bromide, K₂CO₃, Acetonitrile | 4 hours | 80°C | ~97%[2] |

| 3 | Nitration | Methyl 4-benzyloxy-3-methoxybenzoate, 65% HNO₃, H₂SO₄ | 2-3 hours | 0-5°C | 70-75%[1] |

Detailed Experimental Protocols

Step 1: Esterification of Isovanillic Acid

This initial step converts 4-hydroxy-3-methoxybenzoic acid into its corresponding methyl ester, Methyl 4-hydroxy-3-methoxybenzoate, through an acid-catalyzed esterification reaction.[1]

Materials:

-

4-hydroxy-3-methoxybenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-3-methoxybenzoic acid in methanol (1:10 molar ratio of acid to methanol).[1]

-

Carefully add concentrated sulfuric acid (2-3% v/v) to the suspension while stirring.[1]

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield Methyl 4-hydroxy-3-methoxybenzoate.

Step 2: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate

The phenolic hydroxyl group of Methyl 4-hydroxy-3-methoxybenzoate is protected with a benzyl group to yield Methyl 4-benzyloxy-3-methoxybenzoate.

Materials:

-

Methyl 4-hydroxy-3-methoxybenzoate

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve Methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in acetonitrile in a round-bottom flask.[2]

-

Add potassium carbonate (2 equivalents) to the solution.[2]

-

Add benzyl bromide (1.5 equivalents) to the reaction mixture.[2]

-

Heat the mixture to 80°C and stir for 4 hours.[2] Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.[2]

-

Take up the residue in water and extract the product with ethyl acetate.[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the title compound as a solid.[2]

Step 3: Nitration of Methyl 4-benzyloxy-3-methoxybenzoate

The final step involves the regioselective nitration of the benzylated intermediate to introduce a nitro group at the 2-position, yielding this compound.

Materials:

-

Methyl 4-benzyloxy-3-methoxybenzoate

-

Concentrated Nitric Acid (HNO₃, 65%)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

In a flask, dissolve Methyl 4-benzyloxy-3-methoxybenzoate in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.[1]

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.[1]

-

Stir the reaction mixture at this temperature for 2-3 hours.[1]

-

Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the solid product to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Conclusion

The synthesis of this compound from isovanillic acid is a well-established three-step process that provides good to excellent yields for each step. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving high purity and yield of the final product. The detailed protocols and summarized data provided in this guide are intended to assist researchers in the successful synthesis of this valuable intermediate for applications in drug discovery and development.

References

"Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate" chemical properties and structure

An In-depth Technical Guide to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a key intermediate in organic and medicinal chemistry.

Chemical Properties and Structure

This compound is a benzoate ester derivative with the molecular formula C16H15NO6.[1][2] Its structure incorporates benzyloxy, methoxy, and nitro functional groups, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C16H15NO6 | [1][2] |

| Molecular Weight | 317.29 g/mol | [1][3] |

| CAS Number | 164161-49-3 | [1][2][4][5] |

| IUPAC Name | methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | [1] |

| InChI | 1S/C16H15NO6/c1-21-14-9-13(17(19)20)12(16(18)22-2)8-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| InChIKey | SHQBNKDRVJNGDX-UHFFFAOYSA-N | [6][1] |

| SMILES | COc1cc(c(cc1OCc2ccccc2)C(=O)OC)--INVALID-LINK--[O-] | [2] |

Chemical Structure

The chemical structure of this compound is presented below. The molecule consists of a central benzene ring substituted with a methyl ester group, a nitro group, a methoxy group, and a benzyloxy group.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used as a synthetic intermediate.[6] Several synthetic routes have been reported for its preparation. Below are detailed methodologies for its synthesis.

Synthesis from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

A common method involves the benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.

-

Method 1: Using Cesium Carbonate

-

Dissolve Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (15.4 g, 68 mmol) in DMSO (200 mL).

-

Add cesium carbonate (44 g, 136 mmol) and benzyl bromide (9.7 mL, 82 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, dilute the mixture with ethyl acetate (~2 L) and n-butanol (~100 mL).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: ethyl acetate-hexane, gradient from 1:5 to 2:1) to yield the final product. A yield of 94% has been reported for this method.[4]

-

-

Method 2: Using Potassium Carbonate

-

Prepare a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (5.3 g, 23 mmol), benzyl bromide (6.0 g, 35 mmol), and potassium carbonate (6.3 g, 46 mmol) in acetonitrile (100 mL).

-

Stir the solution at 80 °C for 4 hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over Na2SO4, filter, and concentrate to obtain the title compound as a yellow solid. A yield of 97% has been reported for this procedure.[4]

-

Multi-step Synthesis from Isovanillic Acid

A general multi-step synthesis involves the following key transformations[6]:

-

Benzylation: Protection of the hydroxyl group of isovanillic acid using benzyl bromide under basic conditions (e.g., K2CO3 in DMF).

-

Nitration: Introduction of the nitro group at the 2-position using a nitrating agent such as a mixture of nitric acid and sulfuric acid (HNO3/H2SO4).

-

Esterification: Conversion of the carboxylic acid to a methyl ester using methanol under acidic conditions.

Throughout this process, reaction progress is typically monitored by Thin Layer Chromatography (TLC), and intermediates are purified by column chromatography.[6]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.[6] The functional groups present in the molecule allow for a variety of chemical transformations:

-

Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized.[6]

-

Substitution: The benzyloxy group can be cleaved to reveal a hydroxyl group or substituted with other functionalities.[6]

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other coupling reactions.[6]

These chemical handles make it a versatile precursor for the synthesis of complex heterocyclic scaffolds, which are of significant interest in the development of new therapeutic agents.[6]

References

An In-depth Technical Guide to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

CAS Number: 164161-49-3

This technical guide provides a comprehensive overview of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its applications in the development of biologically active molecules.

Chemical and Physical Properties

This compound, with the molecular formula C16H15NO6, is a specialized benzoate ester.[1] Its structure, featuring benzyloxy, methoxy, and nitro functional groups, makes it a versatile precursor for creating complex heterocyclic scaffolds found in many pharmacologically active compounds.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C16H15NO6 | [2][3][4] |

| Molecular Weight | 317.29 g/mol | [1][2][4] |

| CAS Number | 164161-49-3 | [2][3][4][5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 482.4 ± 40.0 °C (Predicted) | [2][5][6] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][6] |

| Purity | ≥98% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process involving the protection of a hydroxyl group, followed by nitration and esterification. The most common starting material is isovanillic acid or a similar precursor.[1]

Detailed Synthesis Protocol

A common synthetic route involves the benzylation of a hydroxyl group, followed by nitration of the aromatic ring and subsequent esterification.[1] An alternative approach starts with methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.

Method 1: Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This protocol describes the synthesis from methyl 5-hydroxy-4-methoxy-2-nitrobenzoate and benzyl bromide.

-

Materials:

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent)

-

Benzyl bromide (1.2 equivalents)

-

Cesium carbonate (2 equivalents) or Potassium carbonate (2 equivalents)

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

-

Ethyl acetate

-

n-Butanol

-

Water

-

Brine

-

Magnesium sulfate or Sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

-

Procedure:

-

Dissolve methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in DMSO or MeCN in a round-bottom flask.

-

Add cesium carbonate or potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the stirring mixture at room temperature.

-

If using MeCN, heat the reaction mixture to 80°C and stir for 4 hours. If using DMSO, stir at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, if using MeCN, remove the solvent under reduced pressure. If using DMSO, dilute the reaction mixture with ethyl acetate and n-butanol.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

The final product, this compound, is typically obtained as a yellow solid with a yield of 94-97%.[7]

-

Method 2: Nitration of Methyl 3-methoxy-4-(benzyloxy)benzoate

This method involves the nitration of a precursor that already contains the benzyl and methyl ester groups.

-

Materials:

-

Methyl 3-methoxy-4-(benzyloxy)benzoate

-

Acetic acid

-

Nitric acid

-

-

Procedure:

-

Dissolve methyl 3-methoxy-4-(benzyloxy)benzoate in acetic acid.

-

Carefully add nitric acid to the solution.

-

The reaction proceeds to yield this compound.

-

Yields for this method are reported to be in the range of 91-94%.[1]

-

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex, biologically active molecules.[1] Its functional groups allow for a variety of chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals. This transformation is typically achieved using reducing agents like hydrogen gas with a palladium catalyst.[1]

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This allows for further modifications, such as amide bond formation.[1]

-

Cleavage of the Benzyl Ether: The benzyloxy group can be removed to reveal a hydroxyl group, providing another site for functionalization.

These transformations make this compound a versatile intermediate for the synthesis of heterocyclic compounds, which are of significant interest in anticancer research.[1]

Visualizing Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the chemical transformation possibilities of this compound.

Caption: Synthesis workflow for this compound.

Caption: Potential chemical transformations of the core compound.

While this compound is a critical starting material, specific signaling pathways are determined by the final biologically active molecules synthesized from it. Its role is to provide a versatile scaffold for the construction of these downstream compounds.[1] The nitroaromatic structure, for instance, can be a precursor to reactive intermediates that interact with cellular components after reduction.[1] Further research into the specific targets of the final products is necessary to elucidate detailed signaling pathways.

References

- 1. This compound|RUO [benchchem.com]

- 2. CAS#:164161-49-3 | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | Chemsrc [chemsrc.com]

- 3. chemcd.com [chemcd.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 164161-49-3 [m.chemicalbook.com]

- 6. 164161-49-3 | CAS DataBase [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

This technical guide provides an in-depth overview of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate (C16H15NO6), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and its role in the creation of more complex, biologically active molecules.

Core Chemical and Physical Properties

This compound is a specialized benzoate ester that serves as a crucial building block in various synthetic pathways.[1] Its molecular structure, featuring benzyloxy, methoxy, and nitro functional groups, makes it a versatile precursor for constructing complex heterocyclic scaffolds often found in pharmacologically active compounds.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C16H15NO6 | [1][2][3][4] |

| Molecular Weight | 317.29 g/mol | [1][3][5] |

| CAS Number | 164161-49-3 | [1][2][3][5][6] |

| Purity | ≥95-98% | [2][7][8] |

| Boiling Point (Predicted) | 482.4 ± 40.0 °C | [9] |

| Density (Predicted) | 1.280 g/cm³ | [9] |

| InChI Key | SHQBNKDRVJNGDX-UHFFFAOYSA-N | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1][3][6] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

| Spectroscopic Data | Value |

| ¹H NMR | Distinct signals for the benzyloxy group (δ ~5.0 ppm, singlet for -OCH₂Ph; aromatic protons at δ ~7.3–7.5 ppm) and methoxy group (δ ~3.8 ppm, singlet). |

| IR Spectroscopy | The presence of the nitro group is confirmed by asymmetric stretching at approximately 1520 cm⁻¹. |

| Mass Spectrometry | LC-MS analysis verifies the molecular weight, with an expected peak at m/z 317.29 for [M+H]⁺. |

Experimental Protocols: Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound.

Method 1: Nitration of Methyl 3-methoxy-4-(benzyloxy)benzoate

This method involves the direct nitration of the precursor, Methyl 3-methoxy-4-(benzyloxy)benzoate.

Procedure:

-

Dissolve Methyl 3-methoxy-4-(benzyloxy)benzoate in acetic acid.

-

Carefully add nitric acid to the solution.

-

The reaction typically proceeds to yield this compound in high yields of 91–94%.

Method 2: Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This alternative synthesis involves the benzylation of a hydroxylated precursor.

Procedure:

-

A solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent), (bromomethyl)benzene (benzyl bromide, 1.5 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents) is prepared in acetonitrile (MeCN).

-

The reaction mixture is stirred at 80 °C for 4 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The remaining residue is taken up in water, and the product is extracted with ethyl acetate (EtOAc).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product as a yellow solid. This method has been reported to achieve a yield of 97%.

Visualizing the Synthesis and Application

The following diagrams illustrate the synthesis workflow and the logical role of this compound as a synthetic intermediate.

Caption: Synthesis workflow for this compound.

Caption: Role as a precursor to biologically active molecules.

Role in Drug Development and Research

This compound is primarily valued for its role as a synthetic intermediate in the development of more complex, biologically active molecules.[1] The functional groups present in the molecule, namely the nitro, benzyloxy, and ester moieties, provide multiple reaction sites for further chemical modifications.

Key chemical transformations include:

-

Reduction: The nitro group can be readily reduced to an amino group, a common step in the synthesis of many heterocyclic compounds.

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other coupling reactions.

-

Substitution: The benzyloxy group can be cleaved to reveal a hydroxyl group, or it can be involved in other substitution reactions.

These transformations allow for the integration of this building block into the synthesis of novel compounds with potential therapeutic applications, particularly in the field of anticancer research where heterocyclic motifs are of significant interest.[1] While there is no direct evidence of this intermediate acting on specific signaling pathways, its utility in generating compounds that may modulate such pathways is well-established in the context of medicinal chemistry.

References

- 1. This compound|RUO [benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 164161-49-3|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. CAS 164161-49-3 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 164161-49-3 | CAS DataBase [m.chemicalbook.com]

- 7. Methyl 5-Benzyloxy-4-Methoxy-2-nitrobenzoate164161-49-3,Purity98%_Shanghai Qifan Biochemical Technology Co., Ltd. [molbase.com]

- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 9. This compound CAS#: 164161-49-3 [m.chemicalbook.com]

The Synthetic Utility of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is a versatile synthetic intermediate playing a crucial role in the development of complex, biologically active molecules. Its strategically positioned functional groups—a nitro group amenable to reduction, a methyl ester capable of hydrolysis, and a benzyloxy protecting group—offer a rich platform for molecular elaboration, particularly in the construction of heterocyclic scaffolds prevalent in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, key transformations, and application in the synthesis of bioactive compounds.

Synthesis of this compound

The preparation of this compound is most commonly achieved through the benzylation of the corresponding phenol. The following protocols detail high-yielding procedures for its synthesis.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Benzyl bromide, Cesium carbonate | DMSO | Room temperature, 24 hours | 94% | [1] |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Benzyl bromide, Potassium carbonate | Acetonitrile | 80 °C, 4 hours | 97% | [1] |

Experimental Protocols

Protocol 1: Synthesis using Cesium Carbonate in DMSO [1]

To a solution of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (15.4 g, 68 mmol) in DMSO (200 mL) is added cesium carbonate (44 g, 136 mmol) and benzyl bromide (9.7 mL, 82 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the mixture is diluted with ethyl acetate (approximately 2 L) and n-butanol (approximately 100 mL). The organic layer is washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate-hexane, gradient from 1:5 to 2:1) to afford this compound as a solid.

Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile [1]

A solution of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (5.3 g, 23 mmol), benzyl bromide (6.0 g, 35 mmol), and potassium carbonate (6.3 g, 46 mmol) in acetonitrile (100 mL) is stirred at 80 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to yield this compound as a yellow solid.

Key Chemical Transformations

The functional groups of this compound provide handles for a variety of subsequent chemical transformations. The most significant of these are the reduction of the nitro group and the hydrolysis of the methyl ester.

Nitro Group Reduction

The reduction of the nitro group to a primary amine is a pivotal step in the utilization of this intermediate for the synthesis of nitrogen-containing heterocycles. A common and efficient method for this transformation is the use of iron in an acidic medium.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol is adapted from the reduction of a structurally similar nitrobenzoate.

To a suspension of powdered iron (50 g, 0.89 mol) in acetic acid (500 mL), a solution of this compound in methanol is added dropwise. The resulting mixture is stirred at 50-60°C for 30 minutes. After the reaction is complete, the catalyst is removed by filtration and washed with methanol. The combined filtrate and washes are concentrated under reduced pressure. The residue is then poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield methyl 2-amino-5-benzyloxy-4-methoxybenzoate.

Ester Hydrolysis (Saponification)

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a functional group for amide bond formation or other modifications.

Protocol 4: Hydrolysis of the Methyl Ester [2][3]

This protocol is based on the saponification of similar methyl nitrobenzoates.

To a solution of sodium hydroxide (2 moles) in water, 1 mole of this compound is added. The mixture is heated to boiling under reflux for 5-10 minutes, or until the disappearance of the ester is observed. The reaction mixture is then cooled and diluted with an equal volume of water. With stirring, the solution is poured into concentrated hydrochloric acid. The precipitated 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid is collected by filtration, washed with water, and dried.

Table 2: Key Reactions of this compound

| Reaction | Reagents | Product |

| Nitro Reduction | Iron powder, Acetic acid | Methyl 2-amino-5-benzyloxy-4-methoxybenzoate |

| Ester Hydrolysis | Sodium hydroxide, Hydrochloric acid | 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid |

Application in the Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic systems, including quinazolinones, which are known to exhibit a wide range of biological activities.

The following diagram illustrates a typical synthetic workflow from this compound to a quinazolinone derivative.

Caption: Synthetic pathway to a quinazolinone derivative.

This workflow highlights the strategic conversion of the nitro group to an amine, which then undergoes cyclization to form the core quinazolinone structure.

The following diagram illustrates the logical relationship of the key transformations.

Caption: Key transformations of the starting material.

References

The Lynchpin of Heterocyclic Scaffolds: Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate as a Premier Synthetic Intermediate

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a polysubstituted aromatic compound, has emerged as a cornerstone intermediate, particularly in the development of heterocyclic scaffolds targeting critical pathways in oncology and other therapeutic areas. This technical guide delineates the synthesis, key transformations, and strategic applications of this versatile building block, providing researchers and drug development professionals with a comprehensive overview of its utility.

This compound serves as a valuable precursor due to its unique arrangement of functional groups: a nitro group poised for reduction to a reactive amine, a methyl ester that can be hydrolyzed or aminated, and a stable benzyloxy protecting group. This configuration allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex heterocyclic systems, most notably quinazolinones, which form the core of numerous kinase inhibitors.[1]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a straightforward benzylation of the corresponding phenol. The compound presents as a stable, crystalline solid, amenable to standard laboratory handling and purification techniques.

| Property | Value |

| CAS Number | 164161-49-3 |

| Molecular Formula | C₁₆H₁₅NO₆ |

| Molecular Weight | 317.29 g/mol |

| Appearance | Yellow Solid |

| Solubility | Soluble in ethyl acetate, DMSO, acetonitrile |

Core Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary role of this compound in synthetic chemistry is as a precursor to methyl 2-amino-5-benzyloxy-4-methoxybenzoate. The selective reduction of the nitro group is the pivotal step, unmasking an amino functionality that serves as a handle for subsequent cyclization reactions.

Key Transformation: Nitro Group Reduction

The conversion of the nitro group to an amine is a high-yielding and critical transformation. Catalytic hydrogenation is a common and efficient method for this reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (typically at a pressure of 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude methyl 2-amino-5-benzyloxy-4-methoxybenzoate, which can be purified by recrystallization or column chromatography.

| Parameter | Condition | Typical Yield |

| Catalyst | 10% Palladium on Carbon | >95% |

| Solvent | Methanol or Ethyl Acetate | - |

| Hydrogen Pressure | 1-4 atm | - |

| Temperature | Room Temperature | - |

Construction of the Quinazolinone Scaffold

The resulting 2-aminobenzoate is a versatile intermediate for the synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry. A common method involves cyclization with a formamide equivalent.

Experimental Protocol: Quinazolinone Formation

-

Reaction Setup: A mixture of methyl 2-amino-5-benzyloxy-4-methoxybenzoate (1.0 eq) and formamide (excess) is heated.

-

Cyclization: The reaction is typically heated to a high temperature (e.g., 150-180 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is often triturated with a suitable solvent (e.g., water or ethanol) to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization to afford the 6-benzyloxy-7-methoxyquinazolin-4(3H)-one.

The following diagram illustrates the synthetic workflow from the nitrobenzoate intermediate to the quinazolinone core.

Role in Drug Discovery: Targeting Kinase Signaling Pathways

Quinazolinone-based molecules synthesized from this intermediate are often potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can block downstream signaling cascades that promote cell proliferation, survival, and metastasis.

The diagram below depicts a simplified EGFR signaling pathway and the point of intervention for quinazolinone-based inhibitors.

References

An In-depth Technical Guide to Key Functional Group Transformations of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the principal functional group transformations of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a versatile intermediate in organic synthesis. The presence of a nitro group, a benzyl ether, and a methyl ester allows for a range of selective chemical modifications, making it a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry for the construction of heterocyclic scaffolds.[1] This document outlines the experimental protocols for the reduction of the nitro group, cleavage of the benzyl ether, and hydrolysis of the methyl ester, supported by quantitative data and workflow visualizations.

Core Functional Group Transformations

The strategic positioning of the functional groups on the benzene ring of this compound allows for a series of chemoselective reactions. The primary transformations involve the reduction of the nitro group to an amine, the deprotection of the phenolic hydroxyl group via cleavage of the benzyl ether, and the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1]

Reduction of the Nitro Group to an Amine

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of anilines, which are key precursors for many pharmaceuticals. This conversion can be achieved through various methods, including catalytic hydrogenation, transfer hydrogenation, or with metal-based reducing agents.[1]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas to remove any air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-benzyloxy-4-methoxybenzoate.

Caption: Experimental workflow for the catalytic hydrogenation of the nitro group.

Cleavage of the Benzyl Ether (Debenzylation)

The benzyloxy group serves as a common protecting group for phenols. Its removal regenerates the hydroxyl group and is a crucial step in the synthesis of many natural products and pharmaceuticals. Catalytic hydrogenolysis is a widely used method for this transformation.

Experimental Protocol: Catalytic Hydrogenolysis

This protocol outlines the cleavage of the benzyl ether using hydrogen gas and a palladium on carbon catalyst. This reaction can often be performed concurrently with the reduction of the nitro group.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol or THF.

-

Add 10% Pd/C (typically 10 mol%).

-

Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite®, washing with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-hydroxy-4-methoxy-2-aminobenzoate.

Caption: Experimental workflow for the catalytic hydrogenolysis of the benzyl ether.

Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation, often necessary for subsequent coupling reactions or to increase the polarity of the molecule. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis (Saponification)

This protocol describes the hydrolysis of the methyl ester using sodium hydroxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (typically 2-3 eq).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid.

Caption: Experimental workflow for the basic hydrolysis of the methyl ester.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis and key transformations of this compound and its analogues.

| Transformation | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, Benzyl bromide, K₂CO₃, MeCN, 80 °C, 4 h | This compound | 97 | A patent by the Board of Regents, The University of Texas System[2] |

| Nitro Reduction | Fe powder, Acetic acid, Methanol, 50-60 °C, 30 min | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (analogue) | 77 | A retracted paper on the synthesis of Gefitinib[3] |

| Debenzylation | 10% Pd/C, H₂, EtOH, RT, 3 days | 4-hydroxyanisole (from an analogue) | quant. | A common organic chemistry resource on benzyl deprotection[4] |

| Ester Hydrolysis | NaOH, H₂O, MeOH, Reflux, 4 h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid (analogue) | 95 | ChemSpider Synthetic Pages[5] |

Spectroscopic Data

This compound

-

Predicted ¹H NMR: Distinct signals are expected for the benzyloxy group (a singlet for the -OCH₂Ph protons around δ 5.0 ppm and aromatic protons between δ 7.3–7.5 ppm) and the methoxy group (a singlet around δ 3.8 ppm).[1]

-

IR: The presence of the nitro group is typically confirmed by an asymmetric stretching band around 1520 cm⁻¹.[1]

5-Benzyloxy-4-methoxy-2-nitrobenzoic acid (Hydrolysis Product)

-

¹H NMR (300 MHz, DMSO-d6): δ 13.58 (brs, 1H, COOH), 7.70 (s, 1H, Ar-H), 7.46-7.40 (m, 6H, Ar-H), 7.39 (s, 1H, Ar-H), 5.25 (s, 2H, OCH₂Ph), 3.92 (s, 3H, OCH₃).[6]

-

MS (ESI+): m/z 304 [M+H]⁺.[6]

The lack of readily available, specific spectroscopic data for the target molecule and its direct transformation products highlights an area for further investigation and publication by researchers in the field.

References

- 1. This compound|RUO [benchchem.com]

- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

This technical guide provides a comprehensive overview of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical Identity and Synonyms

IUPAC Name: methyl 4-methoxy-2-nitro-5-(phenylmethoxy)benzoate[1]

This compound is a benzoate ester characterized by the presence of benzyloxy, methoxy, and nitro functional groups on the benzene ring. These functional groups make it a versatile precursor for the synthesis of more complex, biologically active molecules, particularly heterocyclic scaffolds of pharmacological interest.[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate

-

Methyl 5-benzyloxy-4-methoxy-2-nitro-benzoate

-

Benzoic acid, 4-methoxy-2-nitro-5-(phenylmethoxy)-, methyl ester

-

METHYL 5-(BENZYLOXY)-2-NITRO-4-METHOXYBENZOATE[2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that while data for the target compound is available, more extensive data is available for its isomer, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

| Property | Value | Source |

| CAS Number | 164161-49-3 | [1][2][3] |

| Molecular Formula | C₁₆H₁₅NO₆ | [2][3] |

| Molecular Weight | 317.29 g/mol | [1][3] |

| Appearance | Yellow solid | (Inferred from synthesis descriptions) |

| Melting Point | 126-128°C (for isomer Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate) | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized through a multi-step process. The following protocols are based on procedures described in the scientific literature.

Synthesis from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This method involves the benzylation of the hydroxyl group of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.

Materials:

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

-

Benzyl bromide

-

Cesium carbonate or Potassium carbonate

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

n-Butanol

-

Water

-

Brine

-

Magnesium sulfate or Sodium sulfate

Protocol 1 (Using Cesium Carbonate in DMSO):

-

To a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent) in DMSO, add cesium carbonate (2 equivalents).

-

Add benzyl bromide (1.2 equivalents) to the stirred mixture at room temperature.

-

Continue stirring for 24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and a small amount of n-butanol.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield this compound.

Protocol 2 (Using Potassium Carbonate in Acetonitrile):

-

A solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent), benzyl bromide (1.5 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is prepared.

-

The mixture is stirred at 80°C for 4 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the product is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound.

Below is a visual representation of the general synthesis workflow.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data

-

Mass Spectrometry (MS): MS (AP/CI) data for a related synthesis shows a peak at m/z 286.1 [M+H]+ for an intermediate, and MS (ES+) for the final product requires 317 and found 318 [M+H]+.

Further detailed analysis using ¹H NMR, ¹³C NMR, and IR spectroscopy would be required for complete structural elucidation and quality control.

Biological Activity and Potential Applications

This compound has garnered attention in medicinal chemistry, primarily for its potential as an anticancer agent.[1] Research indicates that this compound and its derivatives may serve as valuable scaffolds for the development of new therapeutic agents.

Anticancer and Apoptosis-Inducing Activity

Studies have suggested that this compound exhibits biological activity, with a particular focus on its ability to induce apoptosis (programmed cell death) in cancer cells.[1] The presence of the nitroaromatic system provides a handle for chemical modifications, such as reduction to an amino group, which can be further derivatized to explore structure-activity relationships.[1]

While the potential for this compound to activate apoptotic pathways has been noted, specific quantitative data, such as IC₅₀ values against various cancer cell lines, are not available in the currently reviewed literature. Further research, including cytotoxicity assays (e.g., MTT assay), is necessary to quantify its anticancer potency.

Due to the lack of specific mechanistic studies on this compound, a detailed signaling pathway diagram for its apoptosis-inducing effects cannot be provided at this time. It is hypothesized that, like many nitroaromatic compounds, its biological effects may stem from interactions with cellular enzymes and receptors following metabolic activation.[1]

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of novel pharmaceuticals, particularly in the area of oncology. This guide has summarized the available information on its identity, properties, and synthesis. However, it is evident that there is a need for more comprehensive studies to fully characterize its spectroscopic properties and to quantitatively assess its biological activities. Future research should focus on obtaining detailed NMR and IR data, determining its cytotoxicity against a panel of cancer cell lines, and elucidating the specific molecular mechanisms by which it may induce apoptosis. Such data will be crucial for advancing its potential as a lead compound in drug discovery programs.

References

A Comprehensive Technical Guide to the Solubility and Stability of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility and stability data for Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate (CAS No. 164161-49-3; Molecular Formula: C₁₆H₁₅NO₆; Molecular Weight: 317.29 g/mol ). Due to the limited availability of specific experimental data for this compound, this document focuses on established principles for compounds of this class, detailed experimental protocols for determining these properties, and general stability considerations for nitroaromatic compounds.

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | ||

| Water | Low to Insoluble | The molecule is largely nonpolar due to the aromatic rings and benzyloxy group, which limits its ability to form hydrogen bonds with water. |

| 5% Sodium Hydroxide | Insoluble | The absence of acidic functional groups, such as phenols or carboxylic acids, suggests the compound will not be deprotonated and solubilized by a basic solution. |

| 5% Sodium Bicarbonate | Insoluble | Similar to sodium hydroxide, the lack of a sufficiently acidic proton means it will not react with a weak base. |

| 5% Hydrochloric Acid | Insoluble | The molecule does not possess basic functional groups, such as amines, that would be protonated and solubilized by an acidic solution. |

| Organic | ||

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | "Like dissolves like" principle; the compound's structure is compatible with these nonpolar to moderately polar solvents. |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Soluble | The ether linkages in the compound suggest favorable interactions with ether solvents. |

| Alcohols (e.g., Methanol, Ethanol) | Sparingly Soluble to Soluble | The ester and nitro groups provide some polarity, allowing for potential interaction with alcohol solvents. Solubility is likely to increase with heating. |

| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | While the aromatic rings have nonpolar character, the presence of polar functional groups (ester, nitro, ether) will limit solubility in highly nonpolar solvents. |

Stability Profile

Specific stability data, such as decomposition temperature or degradation kinetics for this compound, is not extensively documented. However, as a nitroaromatic compound, it is prudent to consider potential instability under certain conditions. Nitroaromatic compounds can be sensitive to heat and light.[1]

General Stability Considerations:

-

Thermal Stability: Aromatic nitro compounds can undergo exothermic decomposition at elevated temperatures. The presence of other functional groups can influence the decomposition onset temperature.

-

Photostability: Exposure to ultraviolet or visible light can lead to photodegradation, often indicated by a change in color (e.g., yellowing).[2] It is advisable to store this compound protected from light.

-

Hydrolytic Stability: The ester functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid.

Table 2: Potential Degradation Pathways and Influencing Factors

| Stress Condition | Potential Degradation Pathway | Influencing Factors |

| Thermal | Exothermic decomposition | Temperature, presence of impurities |

| Photolytic | Photodegradation | Wavelength and intensity of light, exposure duration |

| Hydrolytic | Ester hydrolysis | pH (accelerated by strong acids or bases), temperature |

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are recommended for determining the solubility and stability of this compound.

Solubility Determination

A common method for determining the solubility of a solid in a liquid is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed or centrifuge them to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical research and organic synthesis.[1] Its versatile structure, featuring benzyloxy, methoxy, and nitro functional groups, makes it a valuable precursor for constructing complex, biologically active molecules, including heterocyclic scaffolds found in various pharmacologically active compounds.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the optimized synthesis protocol of this compound from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.

| Parameter | Value | Reference |

| Starting Material | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | [2] |

| Reagent | Benzyl bromide | [2] |

| Base | Cesium Carbonate or Potassium Carbonate | [2] |

| Solvent | DMSO or Acetonitrile (MeCN) | [2] |

| Reaction Temperature | Room Temperature (DMSO) or 80 °C (MeCN) | [2] |

| Reaction Time | 24 hours (DMSO) or 4 hours (MeCN) | [2] |

| Yield | 94% (with Cesium Carbonate in DMSO) | [2] |

| Yield | 97% (with Potassium Carbonate in MeCN) | [2] |

Experimental Protocol: Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This protocol details the synthesis of this compound via the benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Two effective variations are presented below.

Method A: Using Cesium Carbonate in DMSO

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (15.4 g, 68 mmol) in dimethyl sulfoxide (DMSO, 200 mL).

-

Addition of Reagents: To the stirred solution, add cesium carbonate (44 g, 136 mmol) followed by benzyl bromide (9.7 mL, 82 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (approximately 2 L) and n-butanol (approximately 100 mL).

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (from 1:5 to 2:1) to yield the final product.[2]

Method B: Using Potassium Carbonate in Acetonitrile

-

Reaction Setup: In a reaction flask, prepare a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (5.3 g, 23 mmol) in acetonitrile (MeCN, 100 mL).

-

Addition of Reagents: Add potassium carbonate (6.3 g, 46 mmol) and benzyl bromide (6.0 g, 35 mmol) to the solution.

-

Reaction Conditions: Stir the mixture at 80 °C for 4 hours.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Take up the residue in water and extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over sodium sulfate (Na2SO4), filter, and concentrate to obtain the final product as a yellow solid.[2]

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Caption: Synthesis of this compound.

Alternative Synthetic Pathway

An alternative, multi-step synthesis starts from 4-hydroxy-3-methoxybenzoic acid (isovanillic acid). This pathway involves:

-

Esterification: The carboxylic acid is first converted to its methyl ester, methyl 4-hydroxy-3-methoxybenzoate, typically through an acid-catalyzed reaction with methanol under reflux conditions.[1][3]

-

Benzylation: The phenolic hydroxyl group is then protected with a benzyl group using benzyl bromide and a base.

-

Nitration: Finally, the aromatic ring is nitrated to introduce the nitro group at the 2-position, yielding the target compound.[1] This step requires careful temperature control to prevent side reactions.[1]

References

Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: A Detailed Protocol for Researchers

Application Notes

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology is intended for researchers, scientists, and professionals in drug development. The synthesis commences with the readily available starting material, 4-hydroxy-3-methoxybenzoic acid, and proceeds through a three-step reaction sequence: esterification, benzylation, and nitration. The protocols provided are based on established chemical literature to ensure reproducibility and high yields.

The structure of the final compound has been confirmed by various analytical techniques, including ¹H NMR, LC-MS, and X-ray diffraction.[1] The compound crystallizes in the monoclinic system, space group P2(1)/c.[1] Adherence to the specified reaction conditions and purification procedures is crucial for obtaining a high-purity final product.

Experimental Protocols

The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is accomplished in three primary steps starting from 4-hydroxy-3-methoxybenzoic acid.

Step 1: Esterification of 4-hydroxy-3-methoxybenzoic acid

This initial step involves the conversion of 4-hydroxy-3-methoxybenzoic acid to its corresponding methyl ester, methyl 4-hydroxy-3-methoxybenzoate, through an acid-catalyzed esterification reaction with methanol.

Procedure:

-

To a solution of 4-hydroxy-3-methoxybenzoic acid in methanol, add concentrated sulfuric acid.

-

Heat the reaction mixture at reflux temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxy-3-methoxybenzoate.

Step 2: Benzylation of methyl 4-hydroxy-3-methoxybenzoate

The phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate is protected with a benzyl group using benzyl bromide in the presence of a base.

Procedure:

-

Dissolve methyl 4-hydroxy-3-methoxybenzoate in a suitable solvent such as acetone or DMF.

-

Add potassium carbonate (K₂CO₃) to the solution.

-

Add benzyl bromide to the reaction mixture.

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and wash with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain methyl 4-(benzyloxy)-3-methoxybenzoate.

Step 3: Nitration of methyl 4-(benzyloxy)-3-methoxybenzoate

The final step is the regioselective nitration of the aromatic ring to introduce a nitro group at the 2-position, yielding the target compound, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Procedure:

-

Suspend methyl 4-(benzyloxy)-3-methoxybenzoate in acetic acid.

-

Slowly add 70% nitric acid to the suspension.

-

Heat the reaction mixture to 50 °C and maintain this temperature for 5 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water with stirring.[2]

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry it to obtain Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate as a white solid.[2]

Quantitative Data Summary

| Step | Reaction | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Esterification | 4-hydroxy-3-methoxybenzoic acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux | - | - |

| 2 | Benzylation | Methyl 4-hydroxy-3-methoxybenzoate | Benzyl bromide, K₂CO₃ | Acetone/DMF | RT/Heating | - | - |

| 3 | Nitration | Methyl 4-(benzyloxy)-3-methoxybenzoate (10.1 g, 37 mmol) | 70% Nitric acid (20 mL) | Acetic acid (100 mL) | 50 °C | 5 hours | 86% |

Note: Dashes (-) indicate that specific quantitative data was not detailed in the referenced literature.

Synthesis Workflow

Caption: Synthetic pathway for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

References

Application Note: Regioselective Nitration of Methyl 3-methoxy-4-(benzyloxy)benzoate

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It plays a crucial role in the preparation of key intermediates for the pharmaceutical and fine chemical industries. The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle that can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. This application note details a robust and high-yielding protocol for the regioselective nitration of methyl 3-methoxy-4-(benzyloxy)benzoate to produce methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate. The methoxy and benzyloxy substituents on the aromatic ring are ortho, para-directing, and activating, while the methyl ester is a meta-directing, deactivating group. The interplay of these directing effects, combined with steric hindrance, leads to the preferential nitration at the C5 position. Careful control of reaction conditions, particularly temperature, is critical to ensure high regioselectivity and minimize the formation of undesired isomers and byproducts.[1][2][3]

Reaction Scheme

Caption: Nitration of Methyl 3-methoxy-4-(benzyloxy)benzoate.

Experimental Protocol

This protocol provides a detailed method for the nitration of methyl 3-methoxy-4-(benzyloxy)benzoate.

Materials

-

Methyl 3-methoxy-4-(benzyloxy)benzoate

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%) or Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxy-4-(benzyloxy)benzoate in glacial acetic acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Agent: Slowly add concentrated nitric acid to the cooled solution while stirring vigorously. The addition should be done dropwise using a dropping funnel to ensure the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Methyl 3-methoxy-4-(benzyloxy)benzoate | |

| Nitrating Agent | Nitric acid in acetic acid | [4] |

| Reaction Temperature | 0-5 °C | [4] |

| Reaction Time | 2-3 hours | [4] |

| Product | Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate | |

| Reported Yield | 91-94% | [4] |

| Purity | ≥98% | [4] |

| Appearance | Yellow solid | [5] |

| Molecular Formula | C₁₆H₁₅NO₆ | [4] |

| Molecular Weight | 317.29 g/mol | |

| Storage | Room temperature, in a dry, sealed container | [4] |

Logical Workflow

References

- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dipharma.com [dipharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate|RUO [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

The Versatile Role of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate in the Synthesis of Heterocyclic Scaffolds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of a variety of heterocyclic scaffolds. Its strategic substitution pattern, featuring a nitro group poised for reduction to a reactive amine, a cleavable benzyloxy protecting group, and an ester moiety, makes it a versatile precursor for the construction of pharmacologically relevant heterocycles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinazolinones, a class of heterocycles with significant therapeutic interest.

Key Chemical Transformations

This compound can undergo several key chemical transformations, enabling its incorporation into diverse heterocyclic systems:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, typically in high yield, using standard catalytic hydrogenation conditions. This transformation is the gateway to a multitude of cyclization reactions.

-

Cyclization of the Resulting Aniline: The newly formed 2-amino-benzoate derivative is a versatile intermediate for the synthesis of various fused heterocyclic systems, including quinazolinones, benzodiazepines, and quinoxalines, through condensation with appropriate reagents.

-

Cleavage of the Benzyl Ether: The benzyloxy group can be deprotected to reveal a phenol, providing a handle for further functionalization or for mimicking hydroxylated metabolites.

-

Hydrolysis of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can be used in amide coupling reactions or other transformations.

Synthesis of this compound

The starting material itself can be synthesized in high yield from commercially available precursors.

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, Benzyl bromide | Cesium carbonate | DMSO | Room Temp. | 24 h | 94% |

| 2 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, (bromomethyl)benzene | K₂CO₃ | MeCN | 80 °C | 4 h | 97% |

Application in Heterocyclic Scaffold Synthesis: Quinazolinones

One of the most valuable applications of this compound is in the synthesis of substituted quinazolinones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, including the anticancer agent Gefitinib. The synthesis proceeds via a two-step sequence involving the reduction of the nitro group followed by cyclization of the resulting anthranilate with a suitable one-carbon source, such as formamide (Niementowski reaction).

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-benzyloxy-4-methoxybenzoate

This protocol describes the reduction of the nitro group to an amine, a critical step in preparing the molecule for cyclization.

-

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

To a solution of this compound in methanol or THF, add 10% Pd/C (typically 5-10 mol% of palladium).

-

Stir the reaction mixture under an atmosphere of hydrogen (balloon or Parr shaker) for 12-18 hours at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford methyl 2-amino-5-benzyloxy-4-methoxybenzoate.

-

-

Quantitative Data:

| Substrate | Catalyst | Solvent | Pressure | Time | Temperature | Yield |

| This compound | 10% Pd/C | MeOH or THF | 1 atm (balloon) | 12-18 h | Room Temp. | ~95-99% |

Step 2: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one

This protocol details the cyclization of the amino ester with formamide to construct the quinazolinone ring system. This reaction is analogous to the synthesis of intermediates for the anticancer drug Gefitinib[1][2]. A similar cyclization of a related amino ester has been reported to proceed in high yield[2].

-

Materials:

-

Methyl 2-amino-5-benzyloxy-4-methoxybenzoate

-

Formamide

-

Ammonium formate (optional, as catalyst)

-

-

Procedure:

-

A mixture of methyl 2-amino-5-benzyloxy-4-methoxybenzoate and an excess of formamide (which also acts as the solvent) is heated. Ammonium formate can be added as a catalyst.

-

The reaction mixture is heated to 165-180 °C for 3-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under high vacuum.

-

The residue can be triturated with diethyl ether or dissolved in a suitable solvent like dichloromethane and washed with water and brine.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to give 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

-

-

Quantitative Data (based on analogous reactions):

| Substrate | Reagent | Temperature | Time | Yield |

| Methyl 2-amino-5-benzyloxy-4-methoxybenzoate | Formamide | 165-180 °C | 3-12 h | 84-99%[2] |

Visualizing the Synthetic Workflow

The overall synthetic pathway from the nitrobenzoate starting material to the quinazolinone scaffold is depicted below.

References

Application of "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate" in kinase inhibitor synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is a key starting material in the synthesis of a variety of heterocyclic compounds, particularly those investigated as kinase inhibitors. Its substituted nitrobenzene core provides a versatile scaffold that, after chemical modification, can be elaborated into complex molecules targeting various protein kinases. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed protocols and application notes on the use of this compound in the synthesis of multi-target kinase inhibitors, with a focus on the preparation of key intermediates and their subsequent elaboration into benzazole analogues, as described in patent literature[1][2].

Data Presentation

The following table summarizes the key transformation of this compound into its corresponding aniline, a critical intermediate for further derivatization.